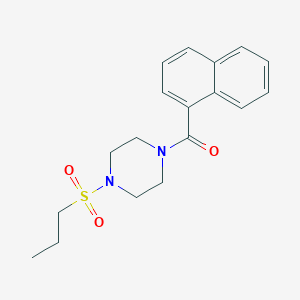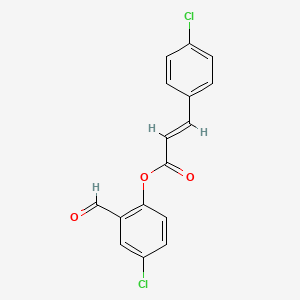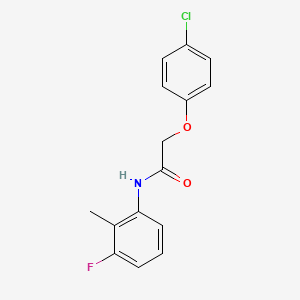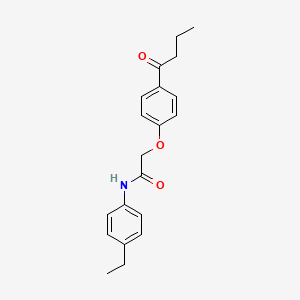![molecular formula C16H25NO B5762721 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5762721.png)
1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine, also known as IMPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine is not fully understood, but it is believed to act on various molecular targets in the body. In neuroscience, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to activate the sigma-1 receptor, which is involved in neuroprotection and neuronal survival. In oncology, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to inhibit the activity of the protein kinase CK2, which is involved in cancer cell proliferation and survival. In cardiovascular disease, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to activate the endothelial nitric oxide synthase pathway, leading to vasodilation and decreased blood pressure.
Biochemical and Physiological Effects:
1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to have various biochemical and physiological effects in the body. In neuroscience, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to protect neurons from oxidative stress and inflammation, and may also improve cognitive function. In oncology, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to induce apoptosis (cell death) in cancer cells and inhibit tumor growth. In cardiovascular disease, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to improve endothelial function and decrease blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various fields. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine, including further studies on its mechanism of action, potential therapeutic applications, and optimization of its synthesis method. In neuroscience, future research could focus on the use of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, future research could focus on the development of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine as a potential anticancer agent, particularly in breast and lung cancer. In cardiovascular disease, future research could focus on the use of 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine in the treatment of hypertension and other cardiovascular conditions.
Synthesemethoden
1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine can be synthesized through a multi-step process involving the reaction of 4-isopropyl-3-methylphenol with 2-bromoethylpyrrolidine, followed by reduction with lithium aluminum hydride. The final product is purified through column chromatography to obtain pure 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and cardiovascular disease. In neuroscience, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has shown promising results as a potential anticancer agent, particularly in breast and lung cancer. In cardiovascular disease, 1-[2-(4-isopropyl-3-methylphenoxy)ethyl]pyrrolidine has been found to have vasodilatory effects and may be useful in the treatment of hypertension.
Eigenschaften
IUPAC Name |
1-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-13(2)16-7-6-15(12-14(16)3)18-11-10-17-8-4-5-9-17/h6-7,12-13H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKIDIWAYYOCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2CCCC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Methyl-4-propan-2-ylphenoxy)ethyl]pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5762638.png)
![1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5762641.png)
![N-{5-[(2-chlorobenzyl)thio]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5762648.png)
![2-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5762655.png)

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5762691.png)
![methyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B5762692.png)



![2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine](/img/structure/B5762733.png)


